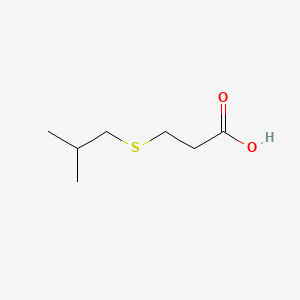
Methyl 4-((2-((3-chloro-4-fluorophenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-((2-((3-chloro-4-fluorophenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C16H19ClFN3O4 and its molecular weight is 371.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Aurora Kinase Inhibition for Cancer Treatment
Research has highlighted compounds structurally related to Methyl 4-((2-((3-chloro-4-fluorophenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate as potential Aurora kinase inhibitors, which may be useful in treating cancer. The inhibition of Aurora A kinase is a promising approach for cancer therapy due to its role in cell division and tumor progression. (ロバート ヘンリー,ジェームズ, 2006).
Medicinal Chemistry Synthesis
These compounds are involved in medicinal chemistry synthesis, notably in processes like Palladium-catalyzed C-H functionalization, which is essential for the construction of complex molecules. This methodology can be used for creating bioactive molecules with potential pharmaceutical applications. (J. Magano, E. Kiser, Russell James Shine, Michael H. Chen, 2014).
Asymmetric Synthesis
The asymmetric synthesis of related piperidine derivatives, starting from Baylis–Hillman adducts through a domino process, provides a method for preparing biologically interesting polysubstituted piperidines. This synthesis technique is crucial for creating molecules with specific stereochemical configurations, important in drug development and other areas of chemistry. (Mateo M Salgado, Alejandro Manchado, Carlos T. Nieto, D. Díez, N. Garrido, 2019).
Antimycobacterial Activity
Compounds within this chemical family have demonstrated significant in vitro and in vivo activity against Mycobacterium tuberculosis, making them promising candidates for developing new tuberculosis treatments. This highlights the potential of these molecules in addressing global health challenges posed by tuberculosis, especially multidrug-resistant strains. (R. Kumar, S. Perumal, P. Senthilkumar, P. Yogeeswari, D. Sriram, 2008).
Cardiovascular Activity
Research into derivatives of this compound has explored their potential cardiovascular activity, indicating possible applications in treating cardiovascular diseases. This area of research is vital due to the high prevalence of cardiovascular conditions worldwide and the ongoing need for new therapeutic options. (A. Krauze, L. Baumane, L. Sīle, L. Chernova, M. Vilums, R. Vitolina, G. Duburs, 2004).
Mécanisme D'action
Target of Action
Similar compounds have been studied for their neuroprotective and anti-neuroinflammatory properties , suggesting potential targets within the nervous system.
Mode of Action
Related compounds have been shown to interact with their targets, leading to inhibition of certain biochemical processes .
Biochemical Pathways
The compound may affect several biochemical pathways. , it could potentially influence the endoplasmic reticulum (ER) stress pathway and the NF-kB inflammatory pathway.
Result of Action
Related compounds have shown promising neuroprotective and anti-inflammatory properties .
Propriétés
IUPAC Name |
methyl 4-[[[2-(3-chloro-4-fluoroanilino)-2-oxoacetyl]amino]methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClFN3O4/c1-25-16(24)21-6-4-10(5-7-21)9-19-14(22)15(23)20-11-2-3-13(18)12(17)8-11/h2-3,8,10H,4-7,9H2,1H3,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQTWIOWTWBBDHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC(CC1)CNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClFN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1R,2R)-2-Hydroxycyclohexyl]-N-(quinolin-8-ylmethyl)prop-2-enamide](/img/structure/B2436730.png)
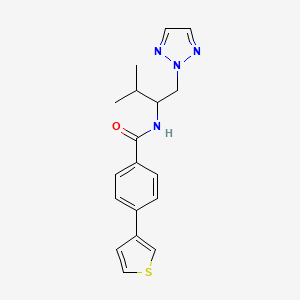
![[3-(3-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2436734.png)

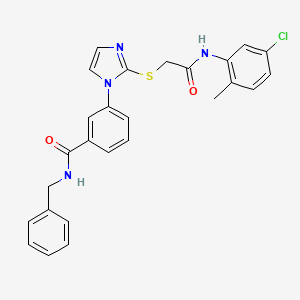
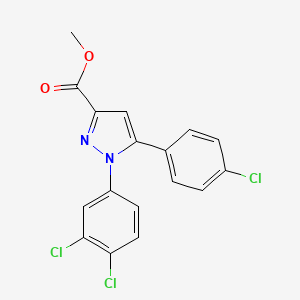
![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)-3-cyclopentylpropanamide](/img/structure/B2436738.png)
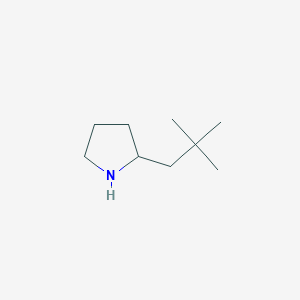

![N-[(3-Bromophenyl)methyl]-4-(2-methoxyphenyl)piperazine-1-carbothioamide](/img/structure/B2436747.png)
![2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2436748.png)
![3-[(E)-3-Phenylprop-2-enoyl]-1H-pyridin-2-one](/img/structure/B2436749.png)
